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molecular formula C8H6ClIO B8317498 2-iodo-3-methyl-benzoyl Chloride

2-iodo-3-methyl-benzoyl Chloride

Cat. No. B8317498
M. Wt: 280.49 g/mol
InChI Key: IIMSGBQVCRVCCZ-UHFFFAOYSA-N
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Patent
US07138530B2

Procedure details

2-iodo-3-methyl benzoic acid (1310 mg, 5 mmol) and thionyl chloride (730 μL, 10 mmol) were dissolved into THF (10 mL) and stirred at RT for 4 days. The solvents were removed in vacuo and the resulting residue was dissolved into EtOAc, washed with brine. The combined organic layers were dried (MgSO4) and the solvents were removed in vacuo resulting in an oil that was used without further purification or characterization.
Quantity
1310 mg
Type
reactant
Reaction Step One
Quantity
730 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].S(Cl)([Cl:14])=O>C1COCC1>[I:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([Cl:14])=[O:5]

Inputs

Step One
Name
Quantity
1310 mg
Type
reactant
Smiles
IC1=C(C(=O)O)C=CC=C1C
Name
Quantity
730 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved into EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
resulting in an oil that
CUSTOM
Type
CUSTOM
Details
was used without further purification or characterization

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
Smiles
IC1=C(C(=O)Cl)C=CC=C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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